molecular formula C21H17F2N3O3S B2455845 N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-61-6

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2455845
CAS No.: 899961-61-6
M. Wt: 429.44
InChI Key: LLJOIXZYKGABSM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-15-10-12(22)7-8-14(15)23/h3-8,10H,2,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJOIXZYKGABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-difluoroaniline and various benzofuro[3,2-d]pyrimidine derivatives. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the difluorophenyl group.

    Cyclization: reactions to form the benzofuro[3,2-d]pyrimidine core.

    Thioether formation: to attach the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control reaction temperature.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions on the difluorophenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[740

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-[(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide: Lacks the propyl group.

    N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide: Contains a thio instead of a sulfanyl group.

Uniqueness

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and benzofuro[3,2-d]pyrimidine moieties. This combination may confer distinct biological activities and chemical properties.

Biological Activity

N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses based on existing research.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Difluorophenyl group : Enhances lipophilicity and biological activity.
  • Tricyclic core : Provides structural stability and potential for interaction with biological targets.
  • Sulfanyl acetamide moiety : May contribute to its reactivity and binding affinity.

Anticancer Activity

Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-acetamide exhibit significant anticancer properties. For instance, studies involving molecular docking simulations have demonstrated strong binding affinities to various cancer-related proteins.

CompoundBinding Affinity (kcal/mol)Target Protein
N-(2,5-difluorophenyl)-2-acetamide-9.4AURKA
Other derivatives-10.1VEGFR-2

These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.

The proposed mechanism involves:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies show that it can induce apoptosis in cancer cells by damaging DNA and disrupting cellular homeostasis.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in cancer therapy.

In Vivo Studies

In vivo studies using models such as Drosophila melanogaster have shown promising results in terms of anti-diabetic activity:

  • Compounds derived from similar structures have demonstrated significant reductions in glucose levels.

This suggests that N-(2,5-difluorophenyl)-2-acetamide could have dual therapeutic roles in managing both cancer and diabetes.

Case Studies

  • Study on Cancer Cell Lines :
    • A series of synthesized derivatives were tested against the LN229 glioblastoma cell line.
    • Results indicated that several compounds led to significant apoptosis and reduced cell viability.
  • Diabetes Model Testing :
    • In a Drosophila model, compounds were shown to lower glucose levels significantly compared to control groups.
    • This highlights the potential for developing anti-diabetic medications based on this compound's structure.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis involves constructing the tricyclic core (8-oxa-3,5-diazatricyclo framework) followed by thioether linkage formation. Key steps include:

  • Core Synthesis : Cyclization of diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) under oxidative conditions to form the fused heterocyclic system, as demonstrated in analogous N-acyl carbazole syntheses .
  • Thioether Formation : Nucleophilic substitution between a thiol-containing intermediate (e.g., 6-oxo-5-propyl-8-oxa-3,5-diazatricyclo derivative) and a bromo- or chloroacetamide precursor. Optimize reaction conditions (e.g., DMF solvent, K₂CO₃ base) to avoid disulfide byproducts.
  • Final Coupling : React the thiol intermediate with N-(2,5-difluorophenyl)acetamide derivatives. Monitor progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values for the tricyclic core (e.g., downfield signals for carbonyl groups at ~170 ppm) and fluorine substituents (split peaks in aromatic regions) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with an error margin <5 ppm.
  • Elemental Analysis : Confirm C, H, N, S percentages match theoretical values (e.g., C: ~55%, N: ~10%, S: ~7%) .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to validate stereoelectronic effects in the tricyclic system .

Advanced: What experimental design strategies optimize the yield of the thioether linkage?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Factors to Test : Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (25–80°C).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Statistical Analysis : Use a 2³ factorial design to identify interactions between factors. For example, higher polarity solvents may improve nucleophilicity of the thiol group, while elevated temperatures accelerate reaction rates but risk decomposition .
  • Flow Chemistry : Consider continuous-flow systems to enhance mixing and heat transfer, reducing side reactions .

Advanced: How do non-covalent interactions influence the reactivity of this compound in catalytic systems?

Methodological Answer:
Non-covalent interactions (NCIs) modulate reactivity through:

  • Hydrogen Bonding : The acetamide carbonyl and oxa-diazatricyclo oxygen can act as hydrogen-bond acceptors, stabilizing transition states in catalytic cycles (e.g., Pd-catalyzed cross-couplings) .
  • π-π Stacking : The aromatic difluorophenyl group may engage in stacking with catalyst ligands (e.g., biphenylphosphines), altering regioselectivity.
  • Halogen Bonding : Fluorine atoms on the phenyl ring can interact with electron-rich catalysts (e.g., Au(I) complexes), directing substrate orientation .
    Experimental Validation : Use DFT calculations (B3LYP/6-31G*) to map NCIs and correlate with kinetic data from catalytic trials.

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate via:

  • Standardized Controls : Include reference compounds (e.g., known kinase inhibitors) in both cell-free (e.g., enzymatic) and cell-based (e.g., MTT) assays to normalize activity trends .
  • Assay Conditions : Test solubility in DMSO/PBS mixtures to ensure consistent bioavailability. Precipitates in cell-based assays may falsely indicate low activity.
  • Statistical Rigor : Apply ANOVA to compare IC₅₀ values across assays, identifying outliers (e.g., p<0.05). Use Cohen’s d to quantify effect-size differences .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Pharmacophore Modeling : Map key features (e.g., hydrogen-bond donors/acceptors, hydrophobic regions) using Schrödinger’s Phase or MOE. Validate with experimental IC₅₀ data from kinase inhibition assays.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., EGFR kinase) over 100 ns trajectories. Analyze RMSD/RMSF plots to identify flexible regions impacting binding .
  • QSAR : Build regression models with descriptors like logP, polar surface area, and Fukui indices. Use leave-one-out cross-validation to avoid overfitting .

Basic: What are the recommended analytical techniques for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% TFA). Target >95% purity at 254 nm .
  • TLC : Monitor reaction progress on silica plates (ethyl acetate:hexane = 3:7). Visualize under UV (254 nm) and iodine vapor.
  • Melting Point : Compare observed mp (e.g., 180–185°C) with literature values to detect impurities .

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